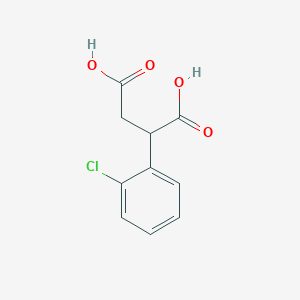

2-(2-Chlorophenyl)succinic acid

Vue d'ensemble

Description

“2-(2-Chlorophenyl)succinic acid” is a chemical compound with the molecular formula C10H9ClO4 . It has a molecular weight of 228.63 . It is a white to yellow solid at room temperature .

Synthesis Analysis

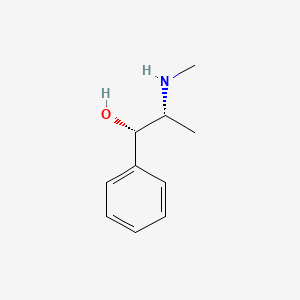

A new and efficient protocol has been developed for the synthesis of ketamine, which uses a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps . The process starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .

Molecular Structure Analysis

The molecular structure of “this compound” can be controlled with the supersaturation rate . The structure of a model low molecular weight compound relevant to applications in pharmacology and food, succinic acid, can be readily controlled with the supersaturation rate .

Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 228.63 .

Applications De Recherche Scientifique

Enantioseparation and Chromatography

Enantioseparation of 2-(2-Chlorophenyl)succinic acid, a variant of 2-(4-chlorophenyl)succinic acid, has been successfully achieved through countercurrent chromatography. The study utilized hydroxypropyl-β-cyclodextrin as a chiral selector, emphasizing the significance of injection volume on resolution in countercurrent chromatography (Yang Jin et al., 2020).

Succinic Acid Production and Applications

Succinic acid, closely related to this compound, is a four-carbon dicarboxylic acid with broad applications in food, chemicals, and pharmaceutical industries. Research on bio-based succinic acid production from renewable resources emphasizes its potential as a sustainable alternative to traditional methods. Metabolic engineering of strains and optimization of the production process are key areas of focus (M. Jiang et al., 2017); (J. Ahn et al., 2016).

Aqueous Oxidation for Chemical Production

The development of green approaches for converting biomass-based chemicals for renewable chemical production includes the efficient production of succinic acid, a key bio-derived building block. This area has seen significant advancements in using heterogeneous acid catalysts for aqueous oxidation (H. Choudhary et al., 2012).

Biodegradable Polymers

Succinic acid, derived from sustainable sources, has been utilized in the synthesis of aromatic monomers and polyesters, highlighting its application in producing environmentally friendly materials. Studies explore various comonomers and their impact on properties like glass transition temperature (Gabriel N. Short et al., 2018).

Environmental Applications

Investigations into the decomposition of 2-chlorophenol, a compound related to this compound, reveal its breakdown into various intermediates, including succinic acid. This process is essential for understanding environmental remediation and pollution control strategies (C. Jianmeng, 2008).

Bio-Based Chemicals and Sustainability

The biotechnological production of succinic acid, closely related to this compound, from renewable resources, represents a shift towards sustainable chemical production. Advances in strain development, substrate utilization, and downstream purification are crucial for economic viability and ecological sustainability (Zhongxue Dai et al., 2019); (N. Nghiem et al., 2017).

Molecular Structures and Crystallography

Research on molecular structures involving carboxylic acids, including this compound, has led to the formation of various supramolecular architectures, which are significant for understanding molecular interactions and designing new materials (Samuel Ebenezer & P. Muthiah, 2011).

Recovery and Purification Techniques

Efficient recovery and purification of bio-based succinic acid through ion exchange resins and nanofiltration techniques highlight the advancements in downstream processing for sustainable chemical production (P. Omwene et al., 2021).

Fermentation Technologies

Developments in fermentation technologies for succinic acid production, an area closely related to this compound, focus on bioreactor design and operational strategies. This research is critical for enhancing the efficiency of bio-based chemical production processes (M. Ferone et al., 2019).

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Mode of Action

It’s worth noting that related compounds have been shown to interact with neuronal voltage-sensitive sodium and l-type calcium channels . This interaction could potentially alter the function of these channels, affecting the flow of ions across the cell membrane and influencing cellular processes.

Biochemical Pathways

It serves as an electron donor in the production of fumaric acid and FADH2 . The modification of this compound could potentially influence these pathways and their downstream effects.

Result of Action

Related compounds have shown beneficial ed50 and protective index values in certain tests, suggesting potential anticonvulsant and analgesic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, in the case of succinic acid production, the addition of CO2 has been shown to increase biomass and target product formation . .

Safety and Hazards

Orientations Futures

Succinic acid, an intermediate metabolite of the tricarboxylic acid cycle, has emerged as a compound of industrial importance due to its widespread application across a variety of industries . The biological synthesis of succinic acid using renewable feedstocks has garnered a lot of attention in the recent past . This method is relatively economical as well as sustainable, making it a viable alternative for the existing processes .

Analyse Biochimique

Biochemical Properties

It is known that succinic acid, a similar compound, is a key intermediate of the tricarboxylic acid (TCA) cycle

Cellular Effects

Succinic acid, a similar compound, has been shown to have significant effects on various types of cells and cellular processes . It can regulate immune balance, inhibit pro-inflammatory factors, and promote anti-apoptotic proteins in the liver

Molecular Mechanism

Succinic acid, a similar compound, has been shown to induce changes in proteins from the Bcl-2 family involved in mitochondrial apoptosis

Temporal Effects in Laboratory Settings

Succinic acid, a similar compound, has been shown to have significant effects over time in laboratory settings . For example, the succinic acid yield at 24 hours showed a 1.9-fold increase .

Dosage Effects in Animal Models

A similar compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 and protective index values than the reference drug—valproic acid in animal models .

Metabolic Pathways

Succinic acid, a similar compound, is a key intermediate of the tricarboxylic acid (TCA) cycle

Transport and Distribution

Engineered transporters have been shown to improve succinate production by increasing key enzyme activities and intracellular ATP levels

Subcellular Localization

Predicting protein localization in different cellular compartments plays a key role in functional annotation

Propriétés

IUPAC Name |

2-(2-chlorophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZMBINIIFRDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284579 | |

| Record name | 2-(2-Chlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-40-1 | |

| Record name | 6954-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

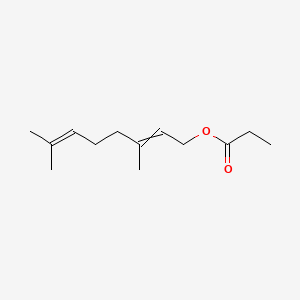

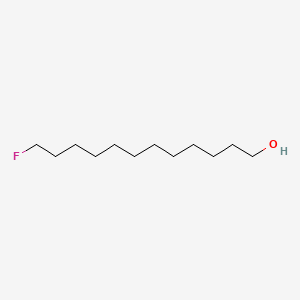

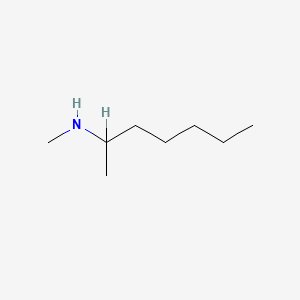

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.